1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
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Overview
Description
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C19H15FN4OS and its molecular weight is 366.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been utilized in the synthesis of structurally characterized materials, showcasing its role in the development of new chemical entities with potential biological or material applications. For instance, its structural analogs have been synthesized and characterized by single crystal diffraction, highlighting its relevance in structural chemistry (Kariuki et al., 2021).
Chemical Synthesis Techniques
- It plays a significant role in the exploration of novel chemical synthesis methods. For example, it has been involved in direct reductive amination processes, demonstrating its importance in the development of secondary and tertiary amines which are crucial in pharmaceutical and fine chemical synthesis (Bawa et al., 2009).
Antimicrobial Activity
- The compound and its derivatives have been studied for their antimicrobial properties. Several studies have synthesized novel Schiff bases and other derivatives using this compound, demonstrating significant antimicrobial activity, which is crucial for the development of new antibacterial and antifungal agents (Puthran et al., 2019).
Biological Activity Screening
- It is a key precursor in the synthesis of various bioactive molecules. These molecules are often screened for various biological activities, including cytotoxic and anti-infective properties. This demonstrates the compound's potential in contributing to the discovery of new therapeutic agents (Bansal et al., 2020).
Quantum Chemical and Spectroscopic Analysis
- The compound is also significant in quantum chemical studies and spectroscopic analysis. Research involving its analogs has delved into quantum chemical calculations and molecular docking, which are essential for understanding the molecular interactions and properties of potential pharmaceutical agents (Viji et al., 2020).
Development of Novel Pharmaceutical Agents
- The compound has been instrumental in the synthesis and evaluation of novel pharmaceutical agents. Its derivatives have been assessed for various pharmacological properties, including anthelmintic, antibacterial, and antipsychotic activities, highlighting its potential in drug discovery and development (Wise et al., 1987).
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activity .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s structure suggests it may have certain pharmacokinetic properties common to thiazole derivatives .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting this compound may have similar effects .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-25-15-8-4-12(5-9-15)16-10-22-24(18(16)21)19-23-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKUOGPEQKBTKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.